N-(5-chlorosalicyloyl)-8-aminocaprylic acid
Overview
Description
N-(5-chlorosalicyloyl)-8-aminocaprylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of salicylic acid, where the hydrogen at position 5 is replaced by chlorine, and it is conjugated with 8-aminocaprylic acid. The presence of both the salicyloyl and aminocaprylic acid moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid typically involves the reaction of 5-chlorosalicylic acid with 8-aminocaprylic acid. The process begins with the activation of 5-chlorosalicylic acid, often through the formation of its acyl chloride derivative. This is achieved by reacting 5-chlorosalicylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions. The resulting 5-chlorosalicyloyl chloride is then reacted with 8-aminocaprylic acid in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chlorosalicyloyl)-8-aminocaprylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the salicyloyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-chlorosalicyloyl)-8-aminocaprylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chlorosalicyloyl)-8-aminocaprylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates genes involved in immunity, inflammation, and tumorigenesis . By inhibiting NF-κB, the compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-chlorosalicylic acid: A precursor to N-(5-chlorosalicyloyl)-8-aminocaprylic acid, known for its anti-inflammatory properties.
N-(5-chlorosalicyloyl)phenethylamine: Another derivative of 5-chlorosalicylic acid with enhanced NF-κB inhibitory activity.
N-(5-chlorosalicyloyl)3-phenylpropylamine: Similar to the phenethylamine derivative but with a different side chain.
Uniqueness
This compound is unique due to the presence of the 8-aminocaprylic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Properties
IUPAC Name |
8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTHAPZDZPADIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431682 | |
Record name | N-(5-chloro-salicyloyl)-8-aminooctanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204852-67-5 | |
Record name | 5-Cnac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204852675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-chloro-salicyloyl)-8-aminooctanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CNAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG2TQ56MD1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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